molecular formula C₉H₇D₃O₃ B1145256 Paeonol-d3 CAS No. 55712-78-2

Paeonol-d3

Cat. No.: B1145256
CAS No.: 55712-78-2
M. Wt: 169.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paeonol-d3 is a deuterium-labeled analog of paeonol, a natural phenolic compound renowned for its multi-target pharmacological profile. This stable isotope is an critical tool for advanced in vitro and in vivo research, particularly in quantifying parent compound levels and mapping complex metabolic pathways. The primary research value of this compound lies in elucidating the mechanisms behind the bioactivity of paeonol, which includes potent anti-inflammatory effects through the inhibition of the MAPK/NF-κB signaling pathways and antioxidant activity via the upregulation of the Nrf2 pathway . Furthermore, paeonol demonstrates significant neuroprotective potential by modulating key pathways implicated in neurodegeneration, such as TLR4/MyD88/NF-κB, and enhancing synaptic plasticity through the BDNF/Trk-B-mediated PI3K/Akt/mTOR cascade . Its utility also extends to oncology research, where paeonol has been shown to synergize with targeted therapies, enhancing anti-tumor efficacy by suppressing the EGFR/AKT/mTOR signaling axis in models of esophageal cancer . The compound's diverse mechanisms, including NLRP3 inflammasome inhibition and protection of the blood-retinal barrier , make this compound an indispensable asset for researchers conducting precise bioanalytical assays, drug metabolism studies, and mechanistic investigations aimed at validating paeonol's therapeutic potential.

Properties

CAS No.

55712-78-2

Molecular Formula

C₉H₇D₃O₃

Molecular Weight

169.19

Synonyms

1-[2-Hydroxy-4-(methoxy-d3)phenyl]-ethanone;  2’-Hydroxy-4’-methoxy-acetophenone-d3;  Peonol-d3;  1-(4-Methoxy-2-hydroxyphenyl)ethanone-d3;  2-Acetyl-5-methoxyphenol-d3;  2-Hydroxy-4-methoxyphenyl Methyl Ketone-d3;  2’-Hydroxy-4’-methoxyacetophenone-d3;  4-

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Paeonol D3

Design Considerations for Deuterium (B1214612) Incorporation into the Paeonol (B1678282) Scaffold

The design of deuterium incorporation into the paeonol scaffold for Paeonol-d3 synthesis typically focuses on specific, metabolically stable positions or positions relevant to analytical detection. Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) contains several hydrogen atoms that could potentially be replaced by deuterium. Based on available literature, deuteration of the methoxy (B1213986) group appears to be a common strategy for generating a labeled analog like 2-hydroxy-4-methoxy[d3]acetophenone, which is synonymous with this compound in this context nih.govnih.gov. Deuteration at this position provides a stable isotopic label that is less likely to undergo rapid exchange under physiological conditions compared to hydroxyl protons, for instance. The strategic placement of deuterium is crucial for applications such as pharmacokinetic studies and quantitative analysis via mass spectrometry, where the labeled analog acts as an internal standard.

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound involves specific reaction pathways designed to selectively incorporate deuterium atoms into the paeonol structure.

Multi-step Reaction Schemes and Reagent Selection for Deuteration

One described method for synthesizing deuterium-labeled paeonol involves the preparation of 2-hydroxy-4-methoxy[d3]acetophenone. This synthesis can be achieved using deuterium-labeled methylating agents such as methyl iodide-d3 or dimethyl sulfate-d6 nih.gov. While the detailed multi-step reaction scheme specifically for this compound synthesis is not extensively detailed in the provided search results, the mention of these deuterated reagents as starting materials for incorporating deuterium into the methoxy group of a paeonol-like structure is a key finding nih.gov.

General approaches to introducing deuterium into organic molecules include hydrogen-deuterium exchange reactions using D2O, often catalyzed by acids or bases, or reductive deuteration using D2 gas github.io. However, for site-specific labeling like the methoxy group in paeonol, using a pre-labeled building block such as methyl iodide-d3 or dimethyl sulfate-d6 in a methylation reaction is a direct approach.

Optimization Strategies for Yield and Isotopic Enrichment

Optimization of the synthesis of labeled compounds like this compound focuses on maximizing both the chemical yield of the desired product and its isotopic enrichment (the percentage of molecules containing the specified number of deuterium atoms at the target position). While specific optimization strategies for this compound are not explicitly detailed in the search results, general principles for optimizing deuteration reactions apply. These can include controlling reaction temperature, reaction time, reagent stoichiometry, catalyst selection (if applicable), and solvent choice. Achieving high isotopic purity in the starting deuterated reagents (e.g., methyl iodide-d3 or dimethyl sulfate-d6) is paramount for high isotopic enrichment in the final product nih.gov. Techniques such as using high-purity D2O in exchange reactions or employing continuous flow systems capable of generating high-purity deuterium gas can be beneficial in general deuteration procedures github.io.

Advanced Spectroscopic Characterization of this compound

Characterization of this compound is essential to confirm its chemical structure, the site specificity of deuterium incorporation, and the level of isotopic enrichment. Advanced spectroscopic techniques, particularly 2H NMR and HRMS, are crucial for this purpose.

Application of Deuterium Nuclear Magnetic Resonance (2H NMR) for Isotopic Site Specificity and Purity

Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy is a powerful tool for directly observing deuterium atoms within a molecule. It is invaluable for confirming the successful incorporation of deuterium at the intended position(s) and for assessing the isotopic purity of the labeled compound github.io. By analyzing the chemical shifts and integration of signals in the 2H NMR spectrum, researchers can determine which hydrogen atoms in the original paeonol molecule have been replaced by deuterium. The absence of signals at the chemical shifts corresponding to other hydrogen environments in paeonol indicates the site specificity of the deuteration. Furthermore, the purity of the labeled compound with respect to unlabeled or incorrectly labeled species can be assessed from the 2H NMR spectrum. Studies on labeled compounds, including 2-hydroxy-4-methoxy[d3]acetophenone, have utilized NMR spectra to confirm that the stable isotope was not lost during the synthesis process nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the molecular weight of this compound and, importantly, for assessing its isotopic abundance and enrichment. HRMS provides highly accurate mass measurements that can distinguish between molecules differing by only a small mass increment, such as the difference between a hydrogen atom (¹H) and a deuterium atom (²H).

The molecular formula of unlabeled paeonol is C9H10O3. In this compound, if the methoxy group (-OCH3) is fully deuterated to -OCD3, the molecular formula becomes C9H7D3O3. The theoretical monoisotopic mass of unlabeled paeonol is approximately 166.063 g/mol . The theoretical monoisotopic mass of this compound (C9H7D3O3) would be approximately 169.082 g/mol (166.063 - 3 * 1.0078 + 3 * 2.0141), a difference of approximately 3.018 g/mol corresponding to the three deuterium atoms.

HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. By examining the isotopic cluster of the molecular ion, the percentage of molecules containing zero, one, two, or three deuterium atoms in the methoxy group can be determined, thus providing the isotopic enrichment level. The high resolving power of HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, is essential to baseline resolve isotopologues (molecules with the same elemental composition but different isotopic content), particularly separating deuterium from naturally abundant ¹³C isotopes, which can interfere with accurate isotopic abundance measurements at lower resolutions. HRMS has been used to confirm the molecular weight and elemental composition of paeonol derivatives, demonstrating its applicability in characterizing paeonol-related compounds.

Table 1: Properties of Paeonol and this compound

CompoundChemical FormulaPubChem CIDCAS Number
PaeonolC9H10O311092552-41-0
This compoundC9H7D3O3Not available*55712-78-2

*A specific PubChem CID for this compound with CAS 55712-78-2 was not found in the provided search results.

Table 2: Spectroscopic Techniques for Characterization

TechniqueApplication for this compoundKey Information Provided
2H NMRConfirmation of deuterium incorporation site and isotopic purityLocation and number of deuterium atoms, presence of unlabeled species
HRMSDetermination of molecular weight and isotopic abundancePrecise mass measurement, isotopic enrichment level

Vibrational Spectroscopy for Structural Confirmation (focused on isotopic differences)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for structural characterization of molecules. These techniques probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the force constants of the bonds nih.govnih.govmdpi.com. Isotopic substitution, such as replacing hydrogen (¹H) with deuterium (²H), significantly impacts the mass of the atom involved in a vibration, leading to observable shifts in vibrational frequencies mdpi.com.

The vibrational frequency (ν) of a bond can be approximated by considering a simple harmonic oscillator model, where ν is proportional to √(k/μ), with k being the force constant of the bond and μ being the reduced mass of the two atoms involved in the vibration. The reduced mass is calculated as μ = (m₁m₂)/(m₁+m₂), where m₁ and m₂ are the masses of the two atoms.

When a hydrogen atom (mass ~1 amu) is replaced by a deuterium atom (mass ~2 amu), the reduced mass of the bond (e.g., C-H vs. C-D) increases significantly. Since the force constant (k) of the bond is largely unaffected by isotopic substitution, the increase in reduced mass (μ) leads to a decrease in the vibrational frequency (ν). This means that C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to their corresponding C-H vibrations mdpi.com.

For this compound, where the deuterium atoms are on the methoxy methyl group (-OCD₃), the most significant isotopic effects in the vibrational spectrum would be observed in the modes involving the vibrations of these deuterium atoms and the adjacent carbon and oxygen atoms. The C-H stretching vibrations in a typical methyl group appear in the region of 2800-3000 cm⁻¹, while C-H bending vibrations occur in the fingerprint region (below 1500 cm⁻¹). For a deuterated methyl group (-CD₃), the C-D stretching vibrations are expected to appear in a lower frequency range, typically around 2000-2200 cm⁻¹. Similarly, the C-D bending vibrations would also be shifted to lower frequencies compared to C-H bending modes.

By comparing the IR or Raman spectrum of this compound to that of unlabeled paeonol, the peaks corresponding to the methyl group vibrations would show characteristic isotopic shifts. The disappearance or significant reduction of the original C-H stretching and bending peaks of the methoxy methyl group in the this compound spectrum, coupled with the appearance of new peaks at lower frequencies corresponding to the C-D vibrations, provides spectroscopic evidence for the successful deuterium incorporation at the methoxy position and confirms the structural modification.

While specific experimental vibrational spectra and detailed peak assignments for this compound were not available in the consulted literature, the principles of vibrational spectroscopy and the effect of isotopic substitution dictate that such a comparison would be a definitive method for confirming the structure and isotopic enrichment of this compound.

Paeonol D3 in Quantitative Bioanalytical Methodologies

Theoretical Framework of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes an isotopically enriched internal standard, such as Paeonol-d3, to determine the absolute concentration of an analyte. researchgate.neteur.nl In this method, a known amount of the isotopically labeled standard is added to the sample matrix before any sample processing steps. The labeled standard is assumed to behave identically to the endogenous analyte throughout the analytical procedure due to their similar chemical structures and properties, with the primary difference being the isotopic composition. scispace.comeur.nl

During mass spectrometric analysis, the ratio of the signal intensity of the analyte to that of the labeled internal standard is measured. Since a known amount of the internal standard was added, and assuming complete isotopic equilibrium and identical behavior, the original concentration of the analyte in the sample can be precisely calculated based on this ratio and the known amount of the added standard. eur.nl This approach effectively compensates for potential losses of the analyte during sample preparation, variations in injection volume, and fluctuations in ionization efficiency in the mass spectrometer, which are common challenges in bioanalysis. researchgate.netscispace.com The use of a stable isotope-labeled internal standard like this compound is generally preferred over structural analogues because it is expected to mimic the analyte's behavior more closely through the entire analytical process, leading to improved accuracy and precision. researchgate.netscispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Paeonol (B1678282) Using this compound

The development and validation of LC-MS methods for quantifying paeonol in biological samples heavily rely on the use of this compound as an internal standard. LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for bioanalysis. ijrar.com Method development involves optimizing various parameters to achieve adequate separation of paeonol from matrix components and its metabolites, as well as sensitive and reproducible detection by the mass spectrometer. ijrar.com this compound is added early in the sample preparation process to serve as a reference for paeonol throughout the analytical workflow. researchgate.netscispace.com

Method validation is a critical step to ensure that the developed LC-MS method is reliable and "fit-for-purpose" for the intended bioanalytical application. ijrar.comelementlabsolutions.comajrconline.org This involves evaluating several performance characteristics, including selectivity, linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and robustness. ijrar.comelementlabsolutions.comajrconline.org The use of this compound is fundamental to this validation process, as it helps to assess and correct for variability and potential matrix effects. researchgate.netscispace.com

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

Optimizing chromatographic separation in LC-MS methods for paeonol involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate resolution of paeonol from endogenous matrix components and potential metabolites. ijrar.comnih.govnih.govresearchgate.net For paeonol analysis, reversed-phase C18 columns are commonly used. nih.govnih.gov Mobile phases typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov Gradient elution is frequently employed to optimize the separation of compounds with varying polarities. nih.govnih.gov

Mass spectrometric detection parameters, including ionization mode (e.g., electrospray ionization, ESI), ion source settings (e.g., capillary voltage, source temperature, gas flows), and mass analyzer settings (e.g., precursor and product ions, collision energy for tandem MS), are optimized to maximize the sensitivity and selectivity for both paeonol and this compound. researchgate.netnih.gov Multiple Reaction Monitoring (MRM) is a highly selective detection mode commonly used in LC-MS/MS for quantitative analysis, where specific precursor-to-product ion transitions for paeonol and this compound are monitored. researchgate.netnih.gov The use of this compound with its distinct mass allows for the setting of separate MRM transitions, enhancing the specificity of the method. olemiss.edu

Assessment of Matrix Effects and Ionization Suppression Mitigation Strategies

Matrix effects are a significant concern in LC-MS bioanalysis, where components in the biological sample matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the analyte in the mass source, leading to signal suppression or enhancement. nih.govchromatographyonline.comlongdom.org This can adversely affect the accuracy and reproducibility of the quantitative results. nih.govchromatographyonline.comlongdom.org

The use of a stable isotope-labeled internal standard like this compound is a primary strategy for mitigating matrix effects. researchgate.netscispace.com Because this compound is chemically very similar to paeonol, it is expected to experience similar ionization efficiency changes caused by co-eluting matrix components. researchgate.netscispace.com By calculating the ratio of the paeonol signal to the this compound signal, the method can compensate for the variability in ionization efficiency, thereby improving the accuracy of the quantification. researchgate.netscispace.com

Assessment of matrix effects typically involves comparing the response of paeonol in the presence of matrix extract (spiked into blank matrix) to its response in a pure solvent at the same concentration. chromatographyonline.comlongdom.org A significant difference in response indicates the presence of matrix effects. chromatographyonline.com Mitigation strategies, in addition to using an internal standard, can include optimizing sample preparation techniques to remove interfering substances (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and optimizing chromatographic conditions to ensure that paeonol and this compound elute at a time when matrix effects are minimal. nih.govnih.govchromatographyonline.com

Application of this compound in Bioanalytical Studies in Preclinical Animal Models

This compound plays a vital role in bioanalytical studies conducted in preclinical animal models, where accurate quantification of paeonol and its metabolites in various biological matrices is essential for understanding pharmacokinetics and pharmacodynamics.

Quantification of Paeonol and its Metabolites in Biological Matrices (e.g., plasma, tissues, urine)

In preclinical studies, LC-MS methods employing this compound as an internal standard are widely used to quantify paeonol in biological matrices such as plasma, tissues (e.g., heart, liver, spleen, lung, kidney, brain), and urine. nih.govresearchgate.netresearchgate.netspandidos-publications.com These studies are crucial for determining parameters like absorption, distribution, metabolism, and excretion (ADME) of paeonol in animal models.

Sample preparation procedures are developed to efficiently extract paeonol and its metabolites from the complex biological matrices while minimizing matrix effects. nih.govnih.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. nih.govnih.gov this compound is added to the biological sample at an early stage of sample preparation to account for any analyte loss during the extraction process. researchgate.netscispace.com

Following sample preparation, the extracts are analyzed by LC-MS/MS. The validated method, utilizing the optimized chromatographic and mass spectrometric parameters and the this compound internal standard, allows for the sensitive and accurate quantification of paeonol. nih.gov The ratio of the peak area of paeonol to that of this compound is used to determine the concentration of paeonol in the original biological sample by referencing a calibration curve prepared in the same matrix with known concentrations of paeonol and a constant amount of this compound. nih.govnih.gov

Studies have demonstrated the successful application of LC-MS methods with internal standards for quantifying paeonol in rat plasma, enabling pharmacokinetic investigations. nih.govresearchgate.net The ability to accurately quantify paeonol in various tissues provides insights into its distribution in the body. researchgate.netspandidos-publications.com Analysis of urine samples helps to understand the excretion pathways of paeonol and its metabolites. researchgate.net

While specific detailed research findings and data tables for this compound's application in preclinical studies were not extensively available in the search results beyond the general use in LC-MS for paeonol quantification in matrices like plasma and tissues, the principle remains consistent: this compound serves as an essential tool to ensure the accuracy and reliability of the quantitative data obtained in these complex biological systems. researchgate.netscispace.comnih.govresearchgate.netresearchgate.net

Comparative Analysis of Analytical Performance Across Different Biological Systems

Quantitative bioanalytical methodologies are essential for determining the concentration of analytes, such as pharmaceutical compounds and their metabolites, in biological matrices. This compound, a stable isotope-labeled analog of Paeonol, is frequently employed as an internal standard (IS) in these methodologies, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS like this compound is crucial as it closely mimics the physicochemical properties of the analyte (Paeonol) while being distinguishable by mass spectrometry. This allows it to effectively compensate for variations introduced during sample preparation, matrix effects, and fluctuations in instrument response, thereby improving the accuracy and precision of the quantitative analysis bio-fount.com.

Biological systems present a diverse range of matrices, including plasma, serum, urine, bile, feces, and various tissues (e.g., liver, kidney, heart, brain) sigmaaldrich.comnih.gov. Each matrix possesses a unique composition of endogenous compounds, such as proteins, lipids, salts, and metabolites, which can significantly influence the performance of bioanalytical methods. The impact of these matrix components on ionization efficiency in LC-MS/MS, known as matrix effects (either ion suppression or enhancement), is a critical factor affecting method sensitivity, linearity, accuracy, and precision.

The analytical performance of a bioanalytical method utilizing this compound as an internal standard for quantifying Paeonol must be thoroughly validated for each specific biological matrix under investigation. This validation typically involves assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effect nih.gov. Due to the inherent differences in matrix composition and the effectiveness of sample preparation techniques across biological systems, the performance characteristics of the method will inevitably vary from one matrix to another.

For example, a method validated for Paeonol in rat plasma demonstrated good linearity, precision ranging from 1.10% to 8.14% (intra-day) and 2.36% to 10.82% (inter-day), accuracy within ±14.03%, matrix effect between 83.37% and 115.18%, and mean recoveries from 85.29% to 103.30% sigmaaldrich.com. While this provides specific performance data for plasma, a comparative analysis would involve similar validation exercises in other matrices like urine, bile, feces, and different tissues.

Although comprehensive, side-by-side data tables detailing the comparative analytical performance of this compound as an internal standard across a wide range of biological systems were not specifically identified in the immediate search results, the principles of bioanalytical validation dictate that such differences exist and must be evaluated. The validation process for each matrix provides the specific performance data for that system, allowing for an understanding of method suitability and limitations in different biological contexts.

A conceptual representation of how analytical performance parameters might be compared across different biological matrices is shown in the table below. This table illustrates the types of data that would be generated and compared during the validation of a bioanalytical method for Paeonol using this compound as an internal standard across various biological systems.

Analytical ParameterPlasmaUrineLiver TissueKidney TissueOther Matrices
LLOQ ValueValueValueValueValue
Linearity (r²) ValueValueValueValueValue
Intra-day Precision (%RSD) ValueValueValueValueValue
Inter-day Precision (%RSD) ValueValueValueValueValue
Accuracy (%Dev) ValueValueValueValueValue
Matrix Effect (%) ValueValueValueValueValue
Recovery (%) ValueValueValueValueValue

Note: The values in this table are illustrative and represent the type of data that would be obtained from specific method validation studies in each matrix.

Paeonol D3 As a Tracer in Metabolic and Pharmacokinetic Investigations of Paeonol

Elucidation of Paeonol's Biotransformation Pathways

Investigating the metabolic pathways of Paeonol (B1678282) is essential for understanding how the body processes and eliminates this compound. The use of stable isotope-labeled Paeonol, such as Paeonol-d3, facilitates the identification and characterization of metabolites and provides insights into the enzymatic reactions involved in its biotransformation. researchgate.netnih.gov

Identification and Structural Characterization of Deuterated Metabolites using this compound as a Reference

Stable isotope tracer techniques, employing compounds like Paeonol labeled with deuterium (B1214612) or carbon-13, have been instrumental in the metabolic study of Paeonol in both humans and animals. researchgate.netnih.gov Studies utilizing these techniques have led to the identification of various Paeonol metabolites. For instance, investigations in humans have identified metabolites such as resacetophenone, 2,5-dihydroxy-4-methoxyacetophenone, and their conjugates (glucuronide and sulfate (B86663) forms) in urine. researchgate.netnih.gov The synthesis of deuterium-labeled Paeonol and its potential urinary metabolites, such as 2-hydroxy-4-methoxy[d3]acetophenone and 2,5-dihydroxy-4-methoxy[d3]acetophenone, has been undertaken to facilitate metabolic studies using techniques like GC-MS analysis. nih.gov The use of labeled compounds as internal standards in dilution analysis allows for the determination of metabolite amounts. researchgate.net

Differential Metabolic Profiling using this compound and Non-Deuterated Paeonol

Differential metabolic profiling, often employing techniques like UPLC-MS/MS, allows for the comparison of metabolic pathways and the identification of metabolic differences under various conditions or in the presence of other compounds. nih.govmdpi.comnih.gov While specific studies directly comparing the metabolic profiles of this compound and non-deuterated Paeonol in a differential profiling context were not explicitly detailed in the search results, the principle of using labeled compounds to track metabolic fate is well-established. Studies have shown that the presence of other components, such as those in herbal preparations containing Paeonol, can significantly influence the metabolic profile of Paeonol in rats, leading to altered relative concentrations of its metabolites. nih.gov The use of a deuterated internal standard like this compound is crucial for accurate quantification of the parent drug and its metabolites in complex biological matrices during such profiling studies.

Advanced Pharmacokinetic Studies Utilizing this compound in Animal Models

Pharmacokinetic studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound. This compound is a valuable tool in advanced pharmacokinetic investigations in animal models, allowing for more accurate and detailed analysis due to its use as a tracer and internal standard. medchemexpress.commedchemexpress.com

Assessment of Absorption Dynamics and Systemic Exposure

Studies in rats have shown that Paeonol is rapidly absorbed after oral administration, with a short time to reach peak plasma concentration (Tmax). nih.govfrontiersin.orgfrontiersin.org However, it also exhibits rapid elimination and relatively low oral bioavailability. nih.govfrontiersin.org Paeonol is extensively metabolized during or after absorption. nih.govfrontiersin.orgfrontiersin.org The use of labeled Paeonol, such as this compound, in pharmacokinetic studies enables researchers to accurately quantify the absorbed dose and track the systemic exposure of the parent compound and its deuterated metabolites. This is particularly important when investigating different routes of administration or the impact of formulation on absorption dynamics. frontiersin.orgresearchgate.netnih.gov While specific data tables directly comparing absorption dynamics using this compound versus non-deuterated Paeonol were not found, the principle of using the labeled compound for precise quantification in pharmacokinetic studies is established.

Comprehensive Tissue Distribution and Organ-Specific Accumulation

Characterization of Excretion Pathways (e.g., renal, biliary)

Investigations into the excretion pathways of Paeonol have revealed that the compound undergoes extensive metabolism, with metabolites representing the primary forms eliminated from the body researchgate.netfishersci.fi. Studies in rats indicate that a significant portion of the administered Paeonol is excreted as metabolites within 24 hours. The total excretion of four major metabolites in urine, bile, and feces was found to be approximately 35.0% within this timeframe researchgate.netfishersci.fi.

Renal excretion plays a major role in the elimination of Paeonol metabolites. Research has shown that metabolites are predominantly excreted via the urine researchgate.netfishersci.fi. For instance, cumulative urinary excretion of metabolites in rats accounted for a substantial percentage of the total excreted amount researchgate.net.

Biliary excretion also contributes to the elimination of Paeonol, particularly for its more polar conjugated metabolites. The presence of a Paeonol metabolite (P3) in the bile of orally administered rats suggests biliary excretion and potential enterohepatic circulation. Biliary excretion involves the transfer of drugs or their metabolites from plasma into bile via transporters in hepatocytes. While biliary excretion is generally less significant for the parent, relatively less polar oral drugs, it is a relevant pathway for polar metabolites.

Using labeled Paeonol, such as tritium-labeled Paeonol in some studies, allows for the precise tracking and quantification of the parent compound and its various metabolites in urine, bile, and feces samples. This enables a comprehensive understanding of the routes and extent of excretion for both Paeonol and its biotransformation products.

Investigation of Transporter-Mediated Processes of Paeonol

The transport of Paeonol across biological membranes, including barriers like the blood-brain barrier, involves carrier-mediated processes. Labeled tracers are indispensable tools for investigating these transporter-mediated dynamics by allowing researchers to measure uptake and efflux rates across cell membranes and tissue barriers.

Blood-Brain Barrier (BBB) Permeation Dynamics Using Labeled Tracers

Studies employing labeled Paeonol have demonstrated that Paeonol is capable of crossing the blood-brain barrier researchgate.netfishersci.fi. Investigations using tritium-labeled Paeonol ([³H]paeonol) in rats have provided detailed insights into its BBB permeation dynamics. These studies utilized techniques such as internal carotid artery perfusion and the brain uptake index method to assess the rate and extent of Paeonol transport into the brain.

Research findings indicate that Paeonol transport across the BBB is not solely dependent on passive diffusion but also involves a carrier-mediated system. The uptake of [³H]paeonol in rat brain was found to be concentration-dependent, exhibiting saturable kinetics.

ParameterValueUnit
Apparent Michaelis-Menten Constant (Km)0.28mM
Maximal Velocity (Vmax)1.05µmol/min/g brain
Unsaturable Component (Kd)0.41µmol/min/g
Carrier-mediated influx contribution83% of total uptake
Passive diffusion contribution17% of total uptake

Table 1: Kinetic Parameters of [³H]Paeonol Uptake in Rat Brain

The brain uptake index (BUI) of [³H]paeonol was significantly reduced in the presence of unlabeled Paeonol and certain cationic compounds, further supporting the involvement of a carrier-mediated transport system. The brain volume of distribution of [³H]paeonol was also observed to be significantly higher than that of a vascular space marker, consistent with uptake into brain tissue. These findings highlight the utility of labeled Paeonol in characterizing the complex mechanisms governing its entry into the central nervous system.

Role of Efflux and Uptake Transporters (e.g., P-glycoprotein, MRPs, BCRP) in Paeonol Transport

The transport of compounds across biological membranes is often mediated by specific uptake and efflux transporters, including members of the ATP-binding cassette (ABC) and solute carrier (SLC) families. These transporters play critical roles in the absorption, distribution, metabolism, and excretion of many drugs.

Studies investigating the transporters involved in Paeonol transport have utilized labeled Paeonol in conjunction with transporter inhibitors and genetic approaches like siRNA. While Paeonol's BBB uptake appears to be mediated by a carrier system, specific efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP) have not been definitively identified as primary transporters for Paeonol itself in the context of the provided research, although they are known to transport a wide range of other compounds and are important at barriers like the BBB.

In TR-BBB cells, which serve as an in vitro model of the blood-brain barrier, siRNA-mediated knockdown of OCTN2 and rPMAT did not significantly affect [³H]paeonol uptake, suggesting that these specific transporters may not be the primary carriers responsible for Paeonol transport at the BBB. However, other studies in different cell lines, such as NSC-34 motor neuron-like cells, have suggested the potential involvement of transporters like Oat1 and Pmat in Paeonol uptake.

The use of labeled Paeonol allows researchers to directly measure the impact of transporter modulation (inhibition or induction) on Paeonol's cellular uptake and efflux, providing crucial data for identifying the specific transporters involved in its disposition.

Innovations and Future Perspectives in Paeonol D3 Research

Emerging Analytical Techniques and Automation in Isotope-Labeled Bioanalysis

The accurate detection and quantification of Paeonol-d3 in biological matrices are crucial for pharmacokinetic, metabolic, and distribution studies. Modern bioanalytical techniques, particularly hyphenated methods, are essential for this purpose. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the gold standard for analyzing isotope-labeled compounds due to their high sensitivity, selectivity, and ability to differentiate between the labeled and unlabeled species researchgate.netmedchemexpress.com.

The incorporation of deuterium (B1214612) into this compound results in a distinct mass shift compared to native paeonol (B1678282), allowing for their simultaneous detection and quantification using MS-based methods. This is particularly useful in bioanalytical assays where this compound can serve as an internal standard to improve the accuracy and precision of paeonol measurements, compensating for variations during sample preparation and analysis glpbio.cn. Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with sensitive mass spectrometers, such as triple quadrupole MS/MS, enable rapid and highly sensitive analysis of compounds in complex biological samples researchgate.netmedchemexpress.com.

Automation plays a significant role in increasing the throughput and reproducibility of bioanalytical workflows. Automated sample preparation systems, coupled with automated injection sequences and data processing in LC-MS/MS platforms, are becoming increasingly common in laboratories handling large numbers of biological samples. These advancements facilitate the efficient analysis of isotope-labeled compounds like this compound, enabling comprehensive studies with reduced manual effort and potential for human error medchemexpress.com. The development of micro-flow LC-MS/MS techniques further allows for high-sensitivity analysis using ultra-small sample volumes, which can be particularly advantageous in studies with limited sample availability medchemexpress.com.

Future directions in the analytical bioanalysis of this compound are likely to involve further integration of automation, miniaturization of analytical systems, and the application of novel mass spectrometry techniques for enhanced sensitivity and specificity.

Advanced Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Approaches Incorporating Deuterated Data

Deuteration can influence the pharmacokinetic properties of a compound, primarily by altering its metabolic rate due to the kinetic isotope effect, where C-D bonds are generally more resistant to enzymatic cleavage than C-H bonds f1000research.comfrontiersin.org. While the pharmacodynamics (the effect of the drug on the body) are typically similar between a deuterated compound and its unlabeled counterpart, the changes in pharmacokinetics (what the body does to the drug) can be significant frontiersin.org.

Paeonol itself is known to undergo rapid metabolism and has relatively low oral bioavailability frontiersin.orgresearchgate.netresearchgate.net. Studies on paeonol's pharmacokinetics in rats have been conducted using techniques like HPLC-DAD-MS researchgate.netfrontiersin.orgnih.gov. Incorporating data from this compound into advanced PK/PD modeling approaches can provide valuable insights into the metabolic pathways and clearance mechanisms of paeonol. By administering a mixture of paeonol and this compound, researchers can simultaneously track the disposition of both compounds. Differences in their PK profiles, such as half-life, clearance, and the formation of metabolites, can reveal the extent to which the deuterated positions are involved in the metabolic process f1000research.commedchemexpress.cn.

Advanced PK/PD modeling, including physiologically based pharmacokinetic (PBPK) modeling, can integrate data from in vitro studies (e.g., metabolic stability in liver microsomes or hepatocytes) and in vivo studies using this compound. This allows for a more accurate prediction of paeonol's behavior in different physiological compartments and across species. Such models can help to understand how variations in metabolic enzyme activity might affect paeonol exposure and how this relates to its pharmacological effects. The use of deuterated analogues is a recognized strategy to improve the metabolic profile of drugs and natural products f1000research.comfrontiersin.orgmedchemexpress.cn.

Comparative pharmacokinetic studies between Paeonol and this compound would generate data on parameters such as:

Area Under the Curve (AUC)

Maximum Concentration (Cmax)

Time to Maximum Concentration (Tmax)

Elimination Half-life (t1/2)

Clearance (CL)

Volume of Distribution (Vd)

Analyzing these parameters for both compounds would quantitatively demonstrate the impact of deuteration on paeonol's disposition in the body.

Potential for this compound in Mechanistic Toxicology Studies (focused on fate of compound, not adverse effects)

Mechanistic toxicology studies aim to understand how a compound is processed by the body, including its absorption, distribution, metabolism, and excretion (ADME), and how these processes might lead to the formation of reactive or persistent species. This compound can be a powerful tool in such studies, specifically for elucidating the metabolic fate of paeonol without focusing on adverse effects.

By administering this compound to biological systems (e.g., in vitro cell cultures, tissue slices, or in vivo animal models), researchers can track the deuterium label to identify and quantify metabolites. If a metabolic pathway involves the cleavage of a C-H bond at a deuterated position in this compound, the resulting metabolite will either retain the deuterium (if the deuterium is not at the site of cleavage or is transferred) or show a loss of deuterium compared to the parent compound. Analyzing the mass spectra of metabolites can reveal the extent of deuterium retention and thus provide clues about the metabolic transformations occurring at specific positions on the molecule lgcstandards.comf1000research.commedchemexpress.cn.

This approach is particularly useful for identifying novel metabolites, determining the relative importance of different metabolic pathways, and understanding how factors like enzyme induction or inhibition might alter paeonol's metabolism. For instance, if the methoxy (B1213986) group is a site of significant metabolism (e.g., O-demethylation), studies with this compound (deuterated at the methoxy group) would show altered metabolic rates at this position compared to native paeonol, and the resulting demethylated metabolite would be readily identifiable by its mass.

Such studies contribute to a comprehensive understanding of the compound's biotransformation, which is a key aspect of mechanistic toxicology focused on the fate of the compound within a biological system.

Exploration of Deuterated Analogues for other Natural Products and Their Derivatives

The use of deuteration to modify the pharmacokinetic properties of small molecules is a growing area of research, extending beyond synthetic drugs to natural products and their derivatives lgcstandards.comf1000research.comfrontiersin.orgmedchemexpress.cn. Many natural products, while possessing desirable biological activities, suffer from limitations such as poor solubility, rapid metabolism, and low bioavailability, which hinder their therapeutic potential f1000research.commdpi.com.

Deuteration offers a strategy to address some of these limitations by increasing metabolic stability and potentially improving pharmacokinetic profiles f1000research.comfrontiersin.orgmedchemexpress.cn. This compound serves as an example of applying this strategy to a natural product. Research into deuterated analogues of other natural products follows similar principles, aiming to create compounds with enhanced properties while largely retaining the parent compound's desired biological activity f1000research.commedchemexpress.cn.

Examples of other natural products or related compounds where deuteration has been explored include vitamin A (leading to ALK-001) and metronidazole (B1676534) f1000research.comresearchgate.net. The success of the first FDA-approved deuterated drug, deutetrabenazine, has further stimulated interest in this approach frontiersin.org.

The exploration of deuterated analogues for natural products involves:

Identifying metabolically labile sites in the parent compound.

Synthesizing deuterated versions with deuterium atoms at these specific sites.

Conducting comparative studies (analytical, PK/metabolism) with the parent compound.

Evaluating the impact of deuteration on pharmacokinetic properties and metabolic fate.

This field holds significant promise for developing natural product-based therapeutics with improved pharmacological profiles.

Integration of this compound Data with Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling play an increasingly important role in modern drug discovery and development, complementing experimental studies nih.gov. Data generated from studies using this compound can be integrated into these computational approaches to build more accurate and predictive models.

Molecular docking simulations, for instance, can be used to predict the binding affinity and interaction modes of paeonol and its deuterated analogue with target proteins, such as metabolic enzymes or transporters nih.gov. While deuteration typically does not significantly alter the electronic or steric properties of a molecule to drastically change binding to receptors, it can influence interactions with enzymes where C-H bond cleavage is involved in the catalytic mechanism.

In silico ADME prediction models can be refined using experimental data obtained from this compound studies. By comparing the predicted metabolic pathways and rates with the actual metabolic fate observed for this compound, computational models can be validated and improved. This iterative process leads to more accurate predictions for novel compounds. Tools like SwissADME can be used to assess various physicochemical and pharmacokinetic properties computationally nih.gov.

Furthermore, quantum mechanical calculations can be employed to study the kinetic isotope effect at specific deuterated positions, providing theoretical support for observed differences in metabolic rates between paeonol and this compound.

Integrating experimental data from this compound studies with computational chemistry and in silico modeling allows for a more comprehensive understanding of the relationship between molecular structure, metabolic fate, and pharmacokinetic behavior. This synergy between experimental and computational approaches can accelerate research and development efforts for paeonol and other natural product-based compounds.

Q & A

Q. Advanced Research Focus

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate this compound from plasma/tissue homogenates .
  • Quantification : Deploy LC-MS/MS with deuterated internal standards (e.g., Paeonol-d6) to minimize matrix effects. Validate methods per FDA guidelines (precision ±15%, accuracy 85–115%) .
  • Data Interpretation : Apply pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC, Cₘₐₓ, and t₁/₂ .

How can researchers ensure ethical and rigorous validation of this compound’s toxicity profiles?

Q. Basic Research Focus

  • In Vitro Screening : Use MTT/CCK-8 assays in primary hepatocytes to assess acute cytotoxicity .
  • In Vivo Testing : Follow OECD guidelines for acute/chronic toxicity studies in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Data Transparency : Publish raw data (e.g., dose-response curves) in open-access repositories to facilitate peer review .

What frameworks support the integration of this compound’s multi-omics data into mechanistic models?

Q. Advanced Research Focus

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., ATG5, HDAC10) post-treatment .
  • Metabolomics : Pair LC-MS data with pathway analysis tools (e.g., MetaboAnalyst) to map metabolic shifts .
  • Systems Biology : Build kinetic models (e.g., COPASI) to simulate autophagy flux under varying this compound concentrations .

How should conflicting results in this compound’s receptor binding assays be addressed?

Q. Advanced Research Focus

  • Method Calibration : Standardize assay conditions (e.g., buffer pH, temperature) and use positive controls (e.g., known HDAC inhibitors) .
  • Statistical Rigor : Apply Bland-Altman plots to assess inter-lab variability and Bayesian meta-analysis to reconcile conflicting IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.